molecular formula C14H29Cl B127486 1-Chlorotetradecane CAS No. 2425-54-9

1-Chlorotetradecane

Cat. No. B127486
M. Wt: 232.83 g/mol
InChI Key: RNHWYOLIEJIAMV-UHFFFAOYSA-N
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Patent
US07652180B2

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer, an immersed tube for reactant metering and an attached water separator is initially charged with 200 g of N-n-octylalkylpyridinium chloride (prepared according to Example 2) as catalyst and adjusted to a temperature of 150° C. 243 g of n-tetradecanol are introduced uniformly via the immersed tube within 4.5 h. Over the entire reaction time, gaseous hydrogen chloride in a slight excess is metered in via the immersed tube, while the water of reaction formed is removed distillatively from the reaction mixture. The performance of the reaction and workup are analogous to Example 4a. After a total reaction time of 7.5 h, the conversion based on n-tetradecanol is 99.5%.
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
N-n-octylalkylpyridinium chloride
Quantity
200 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[ClH:16]>O>[CH2:1]([Cl:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
243 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
N-n-octylalkylpyridinium chloride
Quantity
200 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
adjusted to a temperature of 150° C
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
is removed distillatively from the reaction mixture
CUSTOM
Type
CUSTOM
Details
The performance of the reaction and workup
CUSTOM
Type
CUSTOM
Details
After a total reaction time of 7.5 h
Duration
7.5 h

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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